molecular formula C2H8O7P2 B1297470 Hydroxyethylenediphosphonic acid CAS No. 6851-61-2

Hydroxyethylenediphosphonic acid

Cat. No. B1297470
CAS RN: 6851-61-2
M. Wt: 206.03 g/mol
InChI Key: VPTUPAVOBUEXMZ-UHFFFAOYSA-N
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Description

Hydroxyethylenediphosphonic acid (HEDP) is a colorless to pale yellow viscous liquid . It is a type of chelating agent that forms stable chelates and complexes with metal ions . It can form stable adducts with compounds containing active oxygen, keeping the active oxygen stable . It has good chlorine resistance . The industrial product is generally a colorless to pale yellow viscous transparent aqueous solution, containing 50% to 62% of HEDP .


Synthesis Analysis

HEDP can be synthesized by the reaction of phosphorus trichloride, ethylene glycol, and water . It can also be produced by the reaction of orthophosphoric acid, acetic anhydride, and acetyl chloride . Other methods include the reaction of hypophosphorous acid and acetic anhydride , or the reaction of orthophosphoric acid and acetic anhydride .


Molecular Structure Analysis

The molecular formula of HEDP is C2H8O7P2 . Its molecular weight is 206.03 g/mol . The InChI string representation of its structure is InChI=1S/C2H8O7P2/c3-2(11(7,8)9)1-10(4,5)6/h2-3H,1H2,(H2,4,5,6)(H2,7,8,9) .


Chemical Reactions Analysis

HEDP is known to react with metal ions to form stable chelates . It can also form stable adducts with compounds containing active oxygen . More detailed information about its chemical reactions would require specific experimental conditions or reactions to analyze.


Physical And Chemical Properties Analysis

HEDP is a colorless to pale yellow viscous liquid . It is soluble in water, methanol, and ethanol . It has a large dissociation constant in water and can form stable chelates and complexes with metal ions .

Scientific Research Applications

Selective Flotation in Mineral Processing

HEDP has been identified as a high-efficiency depressant in the selective flotation of minerals. It is particularly effective in the separation of dolomite from fluorapatite . The compound’s ability to hinder the adsorption of collectors on the surface of fluorapatite, while minimally affecting dolomite, makes it an excellent choice for enhancing the purity of extracted minerals.

Depression Mechanism Analysis

The depression mechanism of HEDP on mineral surfaces is a significant area of study. Research has shown that HEDP can strongly chelate with calcium ions on the fluorapatite surface, which is crucial for the flotation–separation process . Understanding this mechanism is vital for developing more efficient mineral processing techniques.

Chelating Agent in Water Treatment

As a chelating agent, HEDP binds to metal ions, which is beneficial in water treatment processes. It helps in preventing scale formation and corrosion, thereby maintaining the integrity of water transport systems.

Pharmaceutical Applications

HEDP’s chelating properties also extend to pharmaceutical applications. It can be used to modulate the bioavailability of metal ions within the body, which is essential for developing certain medications.

Mechanism of Action

Target of Action

Hydroxyethylenediphosphonic acid (HEDP) is a synthetic diphosphonate compound that primarily targets T-lymphocytes . It has been observed to have a protective effect on these cells, maintaining their number and function .

Mode of Action

HEDP acts as a complexing agent . It interacts with its targets by forming stable complexes with metal ions, particularly calcium ions . This interaction prevents the germination of CaCO3 crystals, effectively inhibiting the formation of scale in hard water systems .

Biochemical Pathways

It is known that hedp can inhibit the formation of calcium carbonate (caco3) crystals, which are a major component of scale in hard water systems . This suggests that HEDP may interfere with the biochemical pathways involved in CaCO3 crystal formation and growth.

Pharmacokinetics

It is known that hedp is highly hydrophilic , which suggests that it may be readily absorbed and distributed in aqueous environments. Its strong complexing ability also suggests that it may bind to metal ions in the body, potentially affecting its distribution and elimination.

Result of Action

The primary result of HEDP’s action is the prevention of scale formation in hard water systems . By inhibiting the formation of CaCO3 crystals, HEDP helps to maintain the efficiency of these systems and prevent damage to equipment . In a biological context, HEDP has been observed to protect T-lymphocytes from damage .

Action Environment

The action of HEDP is influenced by environmental factors such as pH and temperature . For instance, HEDP is most effective at preventing crystal growth of calcium carbonate when the pH of the solution is adjusted from acidic to weakly alkaline . Additionally, the presence of other ions in the environment, such as chlorine, can affect the stability of HEDP .

Safety and Hazards

According to the safety data sheet, HEDP may be corrosive to metals and cause serious eye damage . It is recommended to handle HEDP with appropriate personal protective equipment, including eye and face protection . In case of contact with skin or eyes, it is advised to rinse with water and seek medical attention .

Future Directions

While specific future directions for HEDP are not mentioned in the search results, it is noted that HEDP is an important chelating agent . Its ability to form stable chelates with various metal ions suggests potential for further applications in areas such as water treatment, metal processing, and other industries where metal ion control is important .

properties

IUPAC Name

(1-hydroxy-2-phosphonoethyl)phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H8O7P2/c3-2(11(7,8)9)1-10(4,5)6/h2-3H,1H2,(H2,4,5,6)(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPTUPAVOBUEXMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(O)P(=O)(O)O)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8O7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydroxyethylenediphosphonic acid

CAS RN

6851-61-2
Record name Phosphonic acid, (1-hydroxy-1,2-ethanediyl)bis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006851612
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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